

BRL-37344: A Technical Guide to its Chemical Properties and Pharmacological Profile

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Compound of Interest

Compound Name: BRL-37344

Cat. No.: B1680797

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Abstract

BRL-37344 is a potent and selective agonist for the $\beta 3$ -adrenergic receptor ($\beta 3$ -AR), a member of the G protein-coupled receptor superfamily. Initially investigated for its potential therapeutic applications in obesity and type 2 diabetes due to its role in lipolysis and thermogenesis, **BRL-37344** has become a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of the $\beta 3$ -adrenoceptor. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties of **BRL-37344**. It details its binding affinities and functional potencies at the three β -adrenoceptor subtypes, explores its downstream signaling pathways, and provides methodologies for key in vitro assays.

Chemical Structure and Physicochemical Properties

BRL-37344, with the IUPAC name 2-[4-[(2R)-2-[[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetic acid, is a synthetic organic compound.^[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |
|-------------------|---|--------------|
| IUPAC Name | 2-[4-[(2R)-2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetic acid | [1] |
| CAS Number | 114333-71-0 | [1] |
| Molecular Formula | C ₁₉ H ₂₂ ClNO ₄ | [1] |
| Molecular Weight | 363.84 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in water (as sodium salt) | [3] |
| SMILES | C--INVALID-LINK--NC--INVALID-LINK--O | [1] |
| InChI | InChI=1S/C19H22ClNO4/c1-13(21-11-18(22)15-3-2-4-16(20)10-15)9-14-5-7-17(8-6-14)25-12-19(23)24/h2-8,10,13,18,21-22H,9,11-12H2,1H3,(H,23,24)/t13-,18+/m1/s1 | [1] |

Pharmacological Properties

BRL-37344 is characterized by its high selectivity and agonist activity at the β 3-adrenoceptor compared to the β 1- and β 2-adrenoceptor subtypes. This selectivity profile has made it an invaluable tool for differentiating the physiological functions of the β 3-AR.

Binding Affinity (K_i)

Radioligand binding assays are employed to determine the affinity of a compound for a receptor. In these assays, a radiolabeled ligand with known high affinity for the receptor is competed off by the unlabeled compound of interest (in this case, **BRL-37344**). The

concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand is the IC₅₀, which can then be converted to the inhibition constant (K_i).

The binding affinities of **BRL-37344** for the human β 1, β 2, and β 3-adrenoceptors, determined using Chinese Hamster Ovary (CHO) cells expressing the recombinant human receptors, are presented below. It is important to note that reported K_i values can vary between studies due to differences in experimental conditions.

| Receptor Subtype | K _i (nM) | Reference(s) |
|------------------------|---------------------|--------------|
| β 1-adrenoceptor | ~1750 - 5190 | |
| β 2-adrenoceptor | ~1120 - 3080 | |
| β 3-adrenoceptor | ~287 - 355 | |

Functional Potency (EC₅₀) and Efficacy

Functional assays measure the biological response elicited by a compound. For Gs-coupled receptors like the β -adrenoceptors, a common readout is the accumulation of cyclic adenosine monophosphate (cAMP). The EC₅₀ value represents the concentration of an agonist that produces 50% of the maximal response.

The potency of **BRL-37344** has been assessed in various cellular systems. In CHO cells expressing the human β 3-adrenoceptor, **BRL-37344** stimulates cAMP accumulation with high potency. It is also a potent agonist in stimulating lipolysis in brown adipocytes.

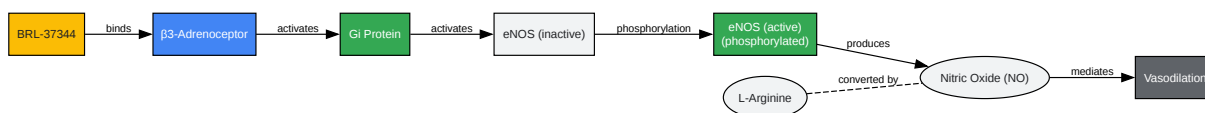
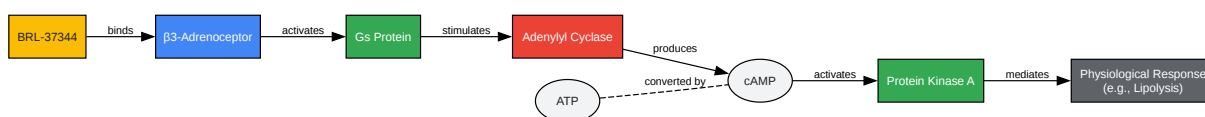
| Assay | Cell/Tissue Type | EC ₅₀ (nM) | Reference(s) |
|-------------------|--------------------------------|-----------------------|--------------|
| cAMP Accumulation | CHO cells (human β 3-AR) | ~15 | |
| Lipolysis | Rat Brown Adipocytes | ~3.3 | |
| Respiration | Rat Brown Adipocytes | Potent stimulation | |

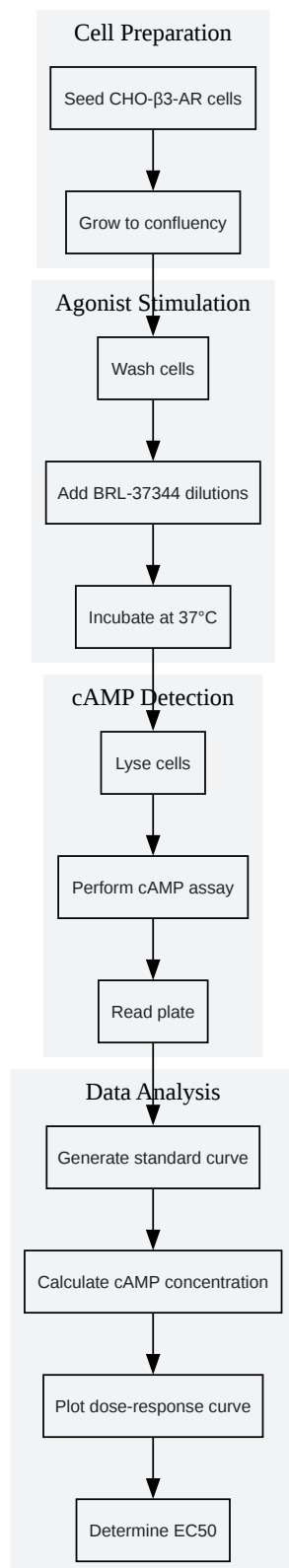
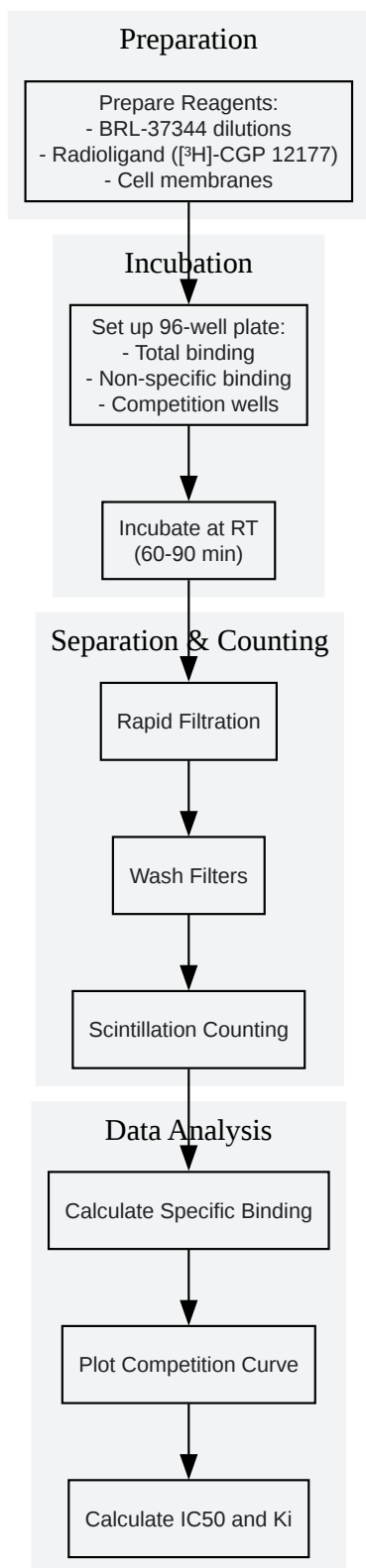
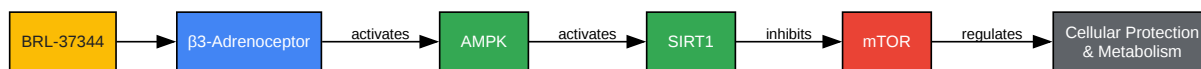
Signaling Pathways

Activation of the β 3-adrenoceptor by **BRL-37344** initiates a cascade of intracellular signaling events. While the canonical pathway involves the activation of adenylyl cyclase and the production of cAMP, **BRL-37344** has also been shown to trigger non-canonical, cAMP-independent signaling pathways.

Canonical Gs-cAMP Pathway

Upon binding of **BRL-37344**, the β 3-adrenoceptor undergoes a conformational change, leading to the activation of the associated heterotrimeric G protein, Gs. The activated α -subunit of Gs (G α s) stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which phosphorylates various downstream targets to mediate physiological responses such as lipolysis and thermogenesis.





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References

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- 2. The preferential β 3-adrenoceptor agonist BRL 37344 increases force via β 1-/ β 2-adrenoceptors and induces endothelial nitric oxide synthase via β 3-adrenoceptors in human atrial myocardium - PMC [pmc.ncbi.nlm.nih.gov]
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